molecular formula C12H32BNSi2 B14378686 N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 89487-13-8

N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B14378686
CAS No.: 89487-13-8
M. Wt: 257.37 g/mol
InChI Key: BRAFPPMDOSUOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a chemical compound with the molecular formula C12H32BNSi2. This compound is known for its unique structure, which includes both boron and silicon atoms, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with di(propan-2-yl)borane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.

    Reduction: Lithium aluminum hydride in an inert solvent such as THF.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes or silanes.

Scientific Research Applications

N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves its ability to participate in various chemical reactions. The boron atom can form stable complexes with other molecules, while the silicon atom can enhance the compound’s stability and reactivity. These properties make it a versatile reagent in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylamine: A precursor in the synthesis of N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine.

    Di(propan-2-yl)borane: Another precursor used in the synthesis.

    Boronic acids: Compounds that share similar boron chemistry.

Uniqueness

This compound is unique due to its dual functionality, incorporating both boron and silicon atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only boron or silicon.

Properties

CAS No.

89487-13-8

Molecular Formula

C12H32BNSi2

Molecular Weight

257.37 g/mol

IUPAC Name

2-[[bis(trimethylsilyl)amino]-propan-2-ylboranyl]propane

InChI

InChI=1S/C12H32BNSi2/c1-11(2)13(12(3)4)14(15(5,6)7)16(8,9)10/h11-12H,1-10H3

InChI Key

BRAFPPMDOSUOND-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C)(C(C)C)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.